(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride
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Overview
Description
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is a chemical compound that features a tetrahydrofuran ring attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tetrahydrofuran and hydrazine hydrate . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of tetrahydrofuran derivatives followed by their reaction with hydrazine under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A cyclic ether used as a solvent and in polymer production.
Hydrazine: A simple hydrazine compound with applications in rocket fuel and organic synthesis.
Furan Derivatives: Compounds containing a furan ring, used in pharmaceuticals and agrochemicals.
Uniqueness
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R)-oxolan-3-yl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFARIZPHSIGFQ-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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